2-Bromo-4-chloro-6-fluoroaniline

Catalog No.
S672135
CAS No.
195191-47-0
M.F
C6H4BrClFN
M. Wt
224.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-6-fluoroaniline

CAS Number

195191-47-0

Product Name

2-Bromo-4-chloro-6-fluoroaniline

IUPAC Name

2-bromo-4-chloro-6-fluoroaniline

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

InChI

InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

HBHBARSMRVAINH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)Cl

The exact mass of the compound 2-Bromo-4-chloro-6-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-chloro-6-fluoroaniline (CAS: 195191-47-0) is a highly functionalized, tetra-substituted aniline characterized by its specific halogenation pattern (ortho-Br, para-Cl, ortho-F) . In industrial and pharmaceutical procurement, this compound is primarily sourced as a rigid, conformationally constrained building block and a precursor for orthogonal cross-coupling. Its exceptionally low predicted pKa (~0.51) and distinct steric bulk make it a critical starting material for synthesizing CNS-penetrant active pharmaceutical ingredients (APIs), selective enzyme inhibitors, and complex polyhalogenated benzenes[1]. The presence of three different halogens allows for highly predictable, step-wise functionalization, providing distinct advantages over symmetrically substituted or less halogenated analogs in advanced synthetic workflows .

Attempting to substitute 2-Bromo-4-chloro-6-fluoroaniline with more common analogs like 2-bromo-4-chloroaniline or 2,4-dichloro-6-fluoroaniline fundamentally compromises both synthetic efficiency and final product efficacy [1]. In multi-step synthesis, replacing the ortho-bromine with a chlorine removes the orthogonal reactivity required for selective palladium-catalyzed cross-coupling at the 2-position, leading to intractable mixtures of regioisomers. Furthermore, omitting the ortho-fluorine significantly increases the amine's pKa, which can disrupt the delicate lipophilicity and basicity balance required for blood-brain barrier penetration in CNS drugs. For procurement teams, sourcing this exact tetra-substituted compound is strictly necessary when target molecules require precise conformational locking—driven by the steric clash between the ortho-Br and ortho-F—to achieve high target selectivity, such as in COX-2 or Factor XIa inhibition [2].

Regioselective Palladium-Catalyzed Amination

In the synthesis of complex APIs such as Factor XIa inhibitors, 2-bromo-4-chloro-6-fluoroaniline undergoes highly selective Buchwald-Hartwig cross-coupling at the ortho-bromine position using bulky palladium pre-catalysts (e.g., XPhos Pd G2) [1]. The oxidative addition rate of the C-Br bond is orders of magnitude faster than the C-Cl bond at the para position. Compared to 2,4-dichloro-6-fluoroaniline, which offers poor differentiation between the two chlorine sites and requires harsher conditions, the brominated target yields the desired mono-coupled product with >95% regioselectivity at room temperature to mild heating [1].

Evidence DimensionRegioselectivity in Pd-catalyzed amination
Target Compound Data>95% selectivity for C2 coupling (C-Br)
Comparator Or Baseline2,4-Dichloro-6-fluoroaniline (mixed C2/C4 coupling, <60% selectivity)
Quantified Difference>35% improvement in regiochemical yield
ConditionsPd-catalyzed cross-coupling (e.g., XPhos Pd G2, mild base, dioxane)

Eliminates the need for complex protecting group strategies or difficult chromatographic separations, directly lowering large-scale manufacturing costs.

High-Yield Conversion in Large-Scale Sandmeyer Reactions

Highly deactivated anilines typically perform poorly in standard aqueous Sandmeyer reactions due to low basicity and poor solubility. However, 2-bromo-4-chloro-6-fluoroaniline demonstrates exceptional processability under non-aqueous conditions. When reacted with NOBF4 and CuBr2 in acetonitrile, it converts to 1,2-dibromo-5-chloro-3-fluorobenzene with a 91% yield on a large scale. This dramatically outperforms traditional aqueous NaNO2/HX diazotization baselines for highly electron-deficient anilines, which often stall at <50% yield due to competitive phenol formation and incomplete diazotization.

Evidence DimensionIsolated yield of di-halogenated product
Target Compound Data91% yield (using NOBF4/CuBr2)
Comparator Or BaselineStandard aqueous Sandmeyer baseline (<50% typical yield for deactivated anilines)
Quantified Difference~40% increase in isolated yield
ConditionsLarge-scale non-aqueous diazotization (NOBF4, CuBr2, MeCN, 0-20°C)

Validates the compound's suitability for scalable, high-yield industrial production of polyhalogenated building blocks.

Extreme pKa Suppression for CNS Penetration

The incorporation of the ortho-fluorine alongside the ortho-bromine and para-chlorine exerts a profound electron-withdrawing effect, resulting in a predicted amine pKa of ~0.51 . When compared to the des-fluoro analog, 2-bromo-4-chloroaniline (pKa ~2.0-2.5), this represents a massive reduction in basicity. In the development of CNS-penetrant drugs, such as bradykinin B1 antagonists, utilizing this highly deactivated aniline prevents unwanted protonation at physiological pH, thereby enhancing lipophilicity and facilitating blood-brain barrier (BBB) crossing .

Evidence DimensionAmine basicity (pKa)
Target Compound Data~0.51 pKa
Comparator Or Baseline2-Bromo-4-chloroaniline (~2.0-2.5 pKa)
Quantified Difference>1.5 unit reduction in pKa
ConditionsPredicted/measured physicochemical profiling for physiological pH

Critical for medicinal chemists designing orally bioavailable, CNS-active therapeutics where avoiding basic amine trapping is required.

Synthesis of CNS-Penetrant Bradykinin B1 Antagonists

Leveraging its extremely low pKa (~0.51), this compound is the exact required starting material for 'Fragment A' in orally bioavailable bradykinin B1 receptor antagonists, ensuring optimal lipophilicity and BBB penetration .

Manufacturing of Selective Factor XIa Inhibitors

The orthogonal reactivity of the ortho-bromine allows for precise, regioselective Buchwald-Hartwig cross-coupling, making it a highly effective precursor for assembling the core structures of advanced anticoagulants without competitive coupling at the para-chlorine [1].

Development of Isoform-Selective COX-2 Inhibitors

The steric bulk provided by the adjacent ortho-Br and ortho-F atoms forces a highly twisted conformation in Ullmann-coupled diarylamines, which is critical for fitting the COX-2 binding pocket while excluding COX-1 [2].

Large-Scale Production of Polyhalogenated Benzenes

Proven compatibility with non-aqueous Sandmeyer conditions (NOBF4/CuBr2) allows industrial chemists to procure this aniline for high-yield (91%) conversion into 1,2-dibromo-5-chloro-3-fluorobenzene and other complex specialty materials .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-chloro-6-fluoroaniline

Dates

Last modified: 08-15-2023

Explore Compound Types